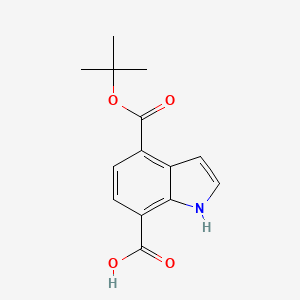
4-(tert-butoxycarbonyl)-1H-indole-7-carboxylic acid
Cat. No. B8373498
M. Wt: 261.27 g/mol
InChI Key: SMPWNEQZCMLDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08012956B2
Procedure details


A solution of 4-(tert-butoxycarbonyl)-1H-indole-7-carboxylic acid (0.36 g, 1.38 mmol), HATU (0.30 g, 1.60 mmol), 4-methylmorpholine (0.75 mL, 6.89 mmol) and a 2M solution of ammonia in methanol (1.80 mL, 3.45 mmol) in dimethylformamide (5 mL) was stirred at room temperature for 18 hours. The reaction mixture was diluted with ethyl acetate (150 mL) and the organic layer was washed with brine, dried over sodium sulfate, filtered and concentrated. Purification by column chromatography chloroform: (10% ammonium hydroxide in methanol) 9:1 as eluent afforded tert-butyl 7-carbamoyl-1H-indole-4-carboxylate (0.18 g, 50%). 1H NMR (400 MHz, CDCl3): 10.50 (bs, 1H), 7.83 (d, 1H), 7.43 (m, 2H), 7.15 (m, 1H), 6.30 (bd, 2H), 1.62 (s, 9H). MS (EI) for C14H16N2O3: 259 (M−H).
Quantity
0.36 g
Type
reactant
Reaction Step One



[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Yield
50%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([C:8]1[CH:16]=[CH:15][C:14]([C:17]([OH:19])=O)=[C:13]2[C:9]=1[CH:10]=[CH:11][NH:12]2)=[O:7])([CH3:4])([CH3:3])[CH3:2].C[N:21](C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CN1CCOCC1.N.CO>CN(C)C=O.C(OCC)(=O)C>[C:17]([C:14]1[C:13]2[NH:12][CH:11]=[CH:10][C:9]=2[C:8]([C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])=[CH:16][CH:15]=1)(=[O:19])[NH2:21] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.36 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)C1=C2C=CNC2=C(C=C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
0.3 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
|
Name
|
|
|
Quantity
|
0.75 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCOCC1
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
1.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by column chromatography chloroform
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(N)(=O)C1=CC=C(C=2C=CNC12)C(=O)OC(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.18 g | |
| YIELD: PERCENTYIELD | 50% | |
| YIELD: CALCULATEDPERCENTYIELD | 50.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
